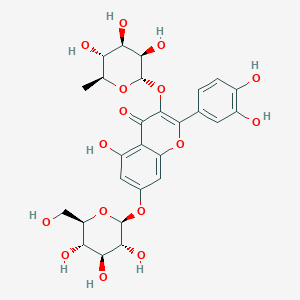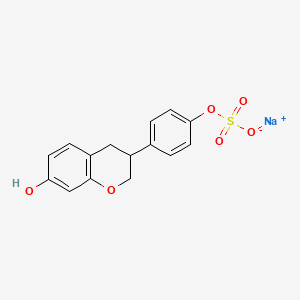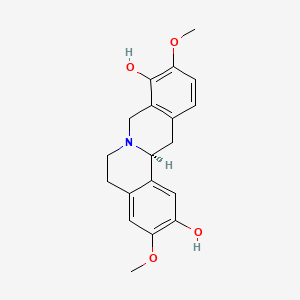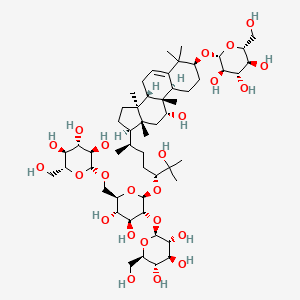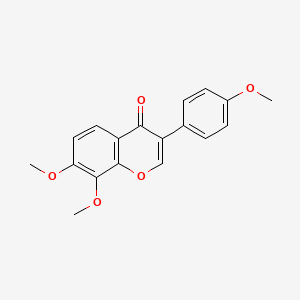
7,8,4'-Trimethoxyisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,4’-Trimethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid found in various plants. Isoflavones are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. 7,8,4’-Trimethoxyisoflavone, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,4’-Trimethoxyisoflavone typically involves the methylation of hydroxyl groups on the isoflavone backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of 7,8,4’-Trimethoxyisoflavone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Types of Reactions:
Oxidation: 7,8,4’-Trimethoxyisoflavone can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of 7,8,4’-Trimethoxyisoflavone can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoflavone derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions where methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoflavone derivatives.
Substitution: Isoflavones with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 7,8,4’-Trimethoxyisoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Activity: 7,8,4’-Trimethoxyisoflavone induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
- 7,4’-Dimethoxyisoflavone
- 5-Hydroxy-7,4’-Dimethoxyisoflavone
- 5-Hydroxy-7,3’,4’-Trimethoxyisoflavone
Comparison: 7,8,4’-Trimethoxyisoflavone is unique due to its specific substitution pattern on the isoflavone backbone. This unique structure contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, 7,8,4’-Trimethoxyisoflavone may exhibit enhanced antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCBRQLDFFZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of 7,8,4'-trimethoxyisoflavone?
A1: While the provided research abstract [] does not explicitly state the molecular formula or weight of this compound, it confirms that its structure was elucidated using Mass Spectrometry (MS) and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The name itself indicates the presence of three methoxy groups (-OCH3) at positions 7, 8, and 4' on the isoflavone skeleton. Further research using databases or scientific literature may be needed to obtain the exact molecular formula, weight, and detailed spectroscopic data.
Q2: Besides this compound, what other compounds were isolated from Bowdichia virgilioides in this study?
A2: The study successfully isolated several compounds from the wood of Bowdichia virgilioides, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
